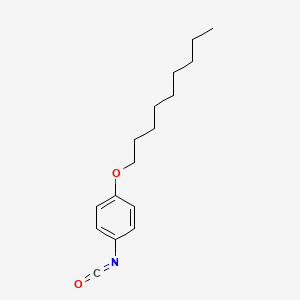

1-Isocyanato-4-(nonyloxy)benzene

Description

1-Isocyanato-4-(nonyloxy)benzene is an aromatic isocyanate derivative featuring a nonyloxy (–O–C₉H₁₉) substituent at the para position of the benzene ring. Aryl isocyanates are critical intermediates in polymer chemistry, particularly in synthesizing polyurethanes, where the isocyanate (–NCO) group reacts with hydroxyl (–OH) or amine (–NH₂) groups to form urethane or urea linkages. The nonyloxy group, a long alkyl chain, likely enhances solubility in non-polar matrices and imparts flexibility to polymeric products.

Properties

CAS No. |

55792-40-0 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

1-isocyanato-4-nonoxybenzene |

InChI |

InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14-18/h9-12H,2-8,13H2,1H3 |

InChI Key |

WOOQIOFHXFKOOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(nonyloxy)benzene typically involves the reaction of 4-(nonyloxy)aniline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows:

Formation of the Intermediate: 4-(Nonyloxy)aniline reacts with phosgene to form the corresponding carbamoyl chloride intermediate.

Formation of the Isocyanate: The intermediate undergoes thermal decomposition to yield 1-Isocyanato-4-(nonyloxy)benzene.

Industrial Production Methods: In industrial settings, the production of 1-Isocyanato-4-(nonyloxy)benzene may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-4-(nonyloxy)benzene undergoes several types of chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens and nitro groups.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents like primary amines (R-NH₂) or alcohols (R-OH) are commonly used under mild conditions.

Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products Formed:

Ureas and Carbamates: Formed from nucleophilic addition reactions.

Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

1-Isocyanato-4-(nonyloxy)benzene has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-(nonyloxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable urea or carbamate linkages. This reactivity underlies its utility in polymer chemistry and bioconjugation techniques.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the benzene ring significantly influences molecular weight, boiling point, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Physical and Structural Properties of Selected Aryl Isocyanates

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (–CF₃) and trifluoromethoxy (–O–CF₃) groups are electron-withdrawing, increasing the electrophilicity of the –NCO group and enhancing reactivity toward nucleophiles.

- Molecular Weight and Volatility: Longer alkyl chains (e.g., nonyloxy) increase molecular weight and reduce volatility compared to smaller substituents like methoxy.

Pharmaceutical Intermediates

- 1-Isocyanato-4-(trifluoromethyl)benzene: A key impurity in Leflunomide synthesis, highlighting its role in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.